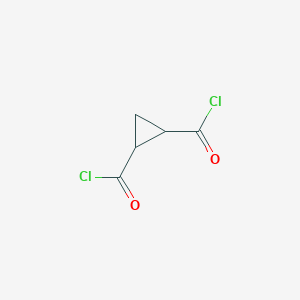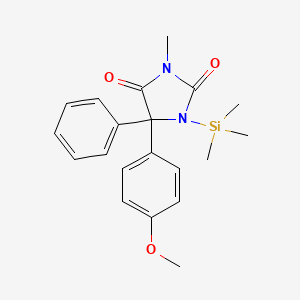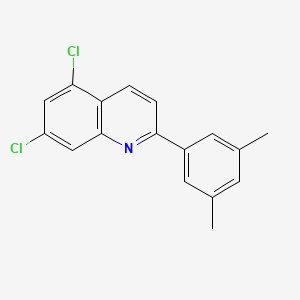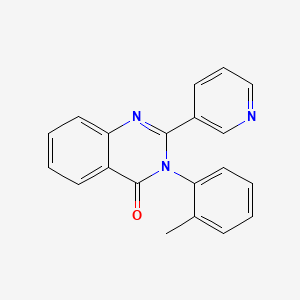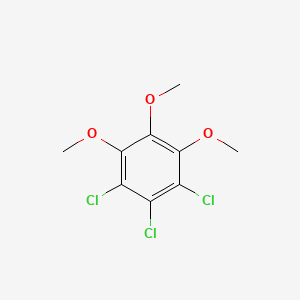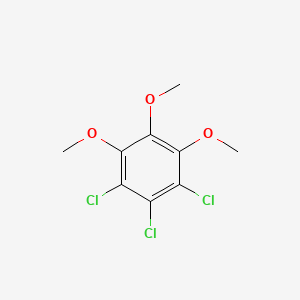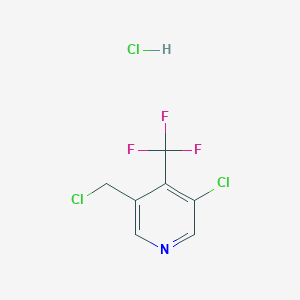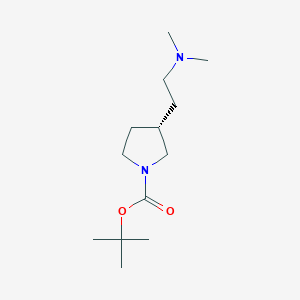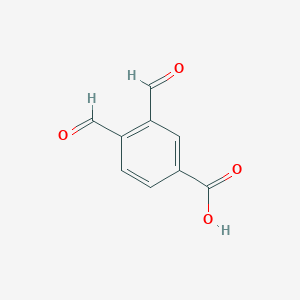![molecular formula C20H12Br2N2O4 B13963972 9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy- CAS No. 51889-17-9](/img/structure/B13963972.png)
9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, dibromophenyl, and dihydroxyanthraquinone groups. Its molecular formula is C20H12Br2N2O4, and it has a molecular weight of 504.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromoaniline with 1,4-dihydroxyanthraquinone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its effects are often mediated through the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,5-dibromophenylmethanol: Shares the dibromophenyl group but differs in the overall structure and functional groups.
2-Amino-3,5-dibromopyridine: Contains the dibromophenyl group but has a pyridine ring instead of the anthraquinone structure
Uniqueness
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is unique due to its combination of amino, dibromophenyl, and dihydroxyanthraquinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
51889-17-9 |
|---|---|
Fórmula molecular |
C20H12Br2N2O4 |
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
1-amino-5-(2,4-dibromoanilino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)20(28)17-13(25)5-2-10(23)15(17)19(18)27/h1-7,24-26H,23H2 |
Clave InChI |
ROMDDSWHQOFEBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


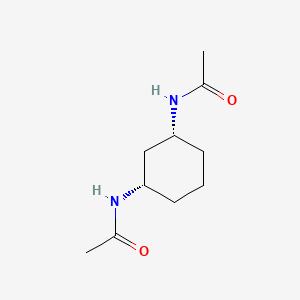
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
